molecular formula C16H26N2O2S B10884682 1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine

1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10884682
M. Wt: 310.5 g/mol
InChI Key: XLJSRTJRFWYFAW-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine is a chemical compound with a unique structure that combines a piperazine ring with phenylpropyl and propylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(3-Phenylpropyl)piperazine with propylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylpropyl)piperazine: Lacks the propylsulfonyl group, making it less versatile in certain reactions.

    4-(Propylsulfonyl)piperazine: Lacks the phenylpropyl group, affecting its binding properties and reactivity.

Uniqueness

1-(3-Phenylpropyl)-4-(propylsulfonyl)piperazine stands out due to the presence of both phenylpropyl and propylsulfonyl groups, which confer unique chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C16H26N2O2S

Molecular Weight

310.5 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C16H26N2O2S/c1-2-15-21(19,20)18-13-11-17(12-14-18)10-6-9-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3

InChI Key

XLJSRTJRFWYFAW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CCCC2=CC=CC=C2

Origin of Product

United States

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